5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolone core substituted with aromatic and heteroaromatic groups. The structural features include:
- 4-Methoxybenzoyl group at position 4, offering lipophilicity and π-stacking capabilities.
- Pyridin-3-ylmethyl substituent at position 1, enhancing solubility and enabling hydrogen bonding interactions.
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-31-17-10-8-16(9-11-17)22(28)20-21(18-6-2-3-7-19(18)25)27(24(30)23(20)29)14-15-5-4-12-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINSOJHKNWVOPZ-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyrrolone core, followed by the introduction of the fluorophenyl, hydroxy, methoxybenzoyl, and pyridinylmethyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:
Reagents: Fluorobenzene, methoxybenzoyl chloride, pyridine, and other organic solvents.
Conditions: Catalysts such as palladium or copper, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may exhibit:
- Anti-inflammatory properties: The presence of hydroxyl and methoxy groups can enhance anti-inflammatory activity by modulating the immune response.
- Anticancer activity: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The fluorine atom may play a role in enhancing the selectivity and potency of the compound against tumor cells.
Enzyme Inhibition
Research has shown that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance:
- It could inhibit enzymes related to the synthesis of inflammatory mediators, thus providing relief in conditions like arthritis or other inflammatory diseases.
Drug Development
The compound serves as a lead structure for developing new drugs targeting various diseases. Its modification can lead to derivatives with improved efficacy and safety profiles.
Case Studies
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, leading to decreased levels of inflammatory mediators in animal models. |
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., tert-butyl in Compound 20) correlate with higher melting points due to improved crystallinity .
- Electron-deficient groups (e.g., trifluoromethyl in Compound 25) reduce yields, likely due to steric or electronic challenges during synthesis .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The 2-fluorophenyl group in the target compound may offer better metabolic stability compared to chlorine (Compound 15m) or trifluoromethoxy (Compound 23) groups, as fluorine is less prone to forming reactive metabolites .
- Benzoyl Modifications : The 4-methoxybenzoyl group in the target compound provides a balance between lipophilicity and polarity, unlike the highly lipophilic 3-trifluoromethylbenzoyl (Compound 25) .
- Heterocyclic Substituents : The pyridin-3-ylmethyl group likely enhances solubility and target engagement compared to morpholinylpropyl () or imidazolylpropyl () groups, which may introduce undesired basicity .
Biological Activity
5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one, also known as ChemDiv Compound ID 3572-5822, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H22FNO4
- Molecular Weight : 431.46 g/mol
- LogP : 4.701 (indicating high lipophilicity)
- Water Solubility : LogSw = -4.38 (suggesting low solubility in water)
- Polar Surface Area : 52.349 Ų
- Hydrogen Bond Donors/Acceptors : 1/6
These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins due to its lipophilicity and polar surface area.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the fluorophenyl and methoxybenzoyl groups may enhance its binding affinity and specificity towards these targets.
Potential Targets:
- Cyclin-dependent kinases (CDKs) : Similar compounds have been shown to inhibit CDK activity, which is crucial for cell cycle regulation.
- PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) : Compounds with similar structures have been reported to act as ligands for PPARγ, influencing glucose metabolism and lipid homeostasis.
Biological Activity
Recent studies have demonstrated that derivatives of this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Some derivatives have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with tumor growth.
- A study indicated that related compounds could inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .
-
Anti-inflammatory Effects :
- Compounds similar in structure have been evaluated for their anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
-
Antimicrobial Activity :
- Preliminary tests indicate potential antimicrobial effects; however, specific data on this compound's efficacy against various pathogens remain limited.
Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of similar pyrrolidine derivatives highlighted their ability to inhibit cell growth in various cancer lines, including breast and prostate cancer cells. The study utilized cell viability assays and found that certain modifications to the core structure significantly enhanced cytotoxicity .
Study 2: PPARγ Activation
Research focusing on PPARγ ligands revealed that compounds with similar functional groups could activate PPARγ, leading to improved insulin sensitivity in vitro. This suggests potential applications in diabetes management .
Summary Table of Biological Activities
| Activity Type | Related Studies | Observed Effects |
|---|---|---|
| Anticancer | Inhibition of CDK9 activity | Induction of apoptosis |
| Anti-inflammatory | Modulation of cytokine release | Decreased inflammation |
| Antimicrobial | Preliminary tests on various pathogens | Potential antimicrobial effects |
| PPARγ Activation | Activation studies in diabetic models | Improved insulin sensitivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
